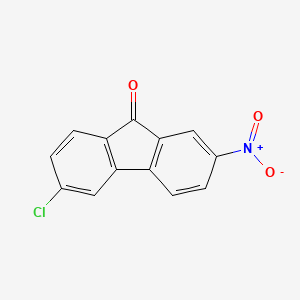
5-Iodo-2'-O-methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2’-O-methylcytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in cancer therapy due to their potential anti-metabolic and anti-tumor activities .
Métodos De Preparación
The synthesis of 5-Iodo-2’-O-methylcytidine involves the iodination of 2’-O-methylcytidine. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Iodo-2’-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as peroxotungstate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the formation of different nucleoside analogs.
Common reagents used in these reactions include iodine, oxidizing agents like peroxotungstate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Iodo-2’-O-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a tool to study DNA methylation and its effects on gene expression.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The primary mechanism of action of 5-Iodo-2’-O-methylcytidine involves the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets DNA methyltransferases and disrupts their activity, which can result in anti-tumor effects .
Comparación Con Compuestos Similares
5-Iodo-2’-O-methylcytidine can be compared with other similar compounds such as:
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Iodo-2’-β-C-methyl uridine: A uridine analog with potential antiepileptic effects.
5-Iodo-2’-β-C-methyl cytidine: A purine nucleoside analog with broad antitumor activity.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 5-Iodo-2’-O-methylcytidine in its ability to inhibit DNA methyltransferases and its potential use in cancer therapy.
Propiedades
Fórmula molecular |
C10H14IN3O5 |
|---|---|
Peso molecular |
383.14 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
JQWRBXTVVLSBBM-JXOAFFINSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O |
SMILES canónico |
COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)


![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)





